2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound “2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid” is a bioactive compound . It is connected into dimeric aggregates by an eight-membered hetero-synthon involving the O3-carboxylic acid-H donating to the pyrimidine-N4 and the carbonyl-O4 accepting a hydrogen bond from the adjacent N2-amine-H .
Molecular Structure Analysis
The molecular structure of the compound involves a pyrimidine ring which is a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . The InChI code for the compound is1S/C13H13N3O2/c1-8-7-9 (2)15-13 (14-8)16-11-6-4-3-5-10 (11)12 (17)18/h3-7H,1-2H3, (H,17,18) (H,14,15,16)
. Physical And Chemical Properties Analysis
The compound is non-hygroscopic and stable at room temperature and is reasonably soluble only in DMSO and DMF . The molecular weight of the compound is 243.27 .Scientific Research Applications
Synthesis and Biological Activity
Research on imidazole derivatives, including those with similar structural motifs to the specified compound, has shown that these entities possess a broad spectrum of antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their anticancer potentials, with some advancing to preclinical testing stages (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). This underscores the importance of structural diversity in the synthesis of compounds with varied biological properties.
The development of benzofused thiazole derivatives, which share a thiazole core with the compound of interest, has been aimed at creating alternative antioxidant and anti-inflammatory agents. The study highlighted the significant antioxidant and anti-inflammatory activities of these compounds, providing a template for evaluating new agents in these categories (Raut, D. G., et al., 2020).
Antitumor Activity and Drug Design
Imidazole and its derivatives have been extensively studied for their antitumor activities. Research has focused on various imidazole derivatives, emphasizing the search for new antitumor drugs. This includes the synthesis of compounds with different biological properties, highlighting the potential of these molecules in developing new therapeutic agents (Iradyan, M., et al., 2009).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives, which relate structurally to the thiazole portion of the target compound, have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. The synthesis involved a cyclocondensation reaction, leading to compounds that showed distinct anti-inflammatory activity compared to standard references. These findings underscore the importance of the thiazole component in designing new therapeutic agents with antioxidant and anti-inflammatory activities (Raut, D. G., et al., 2020).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for this compound could involve further exploration of its bioactive properties and potential applications in pharmaceutical, agrochemical, and phytosanitary industries . Additionally, more research could be conducted to understand its mechanism of action and potential as a therapeutic agent.
Mechanism of Action
Target of Action
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a pyrimidine derivative . Pyrimidine derivatives have been found to be potential inhibitors of protein kinases , which play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing them to attack other molecules, such as aldehyde carbon .
Biochemical Pathways
They are involved in the synthesis of DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Result of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and gene expression . Additionally, the compound may interact with transcription factors, influencing gene expression patterns and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it may affect the tricarboxylic acid cycle and oxidative phosphorylation, further influencing cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus may affect gene expression and cellular responses .
properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-5-3-6(2)12-9(11-5)14-10-13-7(4-17-10)8(15)16/h3-4H,1-2H3,(H,15,16)(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPONPXYCYGCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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